molecular formula C19H18ClF2N7O B2800509 4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-N-(2,6-difluorophenyl)piperazine-1-carboxamide CAS No. 1049442-58-1

4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-N-(2,6-difluorophenyl)piperazine-1-carboxamide

Cat. No. B2800509
CAS RN: 1049442-58-1
M. Wt: 433.85
InChI Key: KUNSPMRMYXTYFV-UHFFFAOYSA-N
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Description

4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-N-(2,6-difluorophenyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C19H18ClF2N7O and its molecular weight is 433.85. The purity is usually 95%.
BenchChem offers high-quality 4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-N-(2,6-difluorophenyl)piperazine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-N-(2,6-difluorophenyl)piperazine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Screening

The synthesis of related compounds, specifically piperazine derivatives, and their biological activity against bacteria and fungi have been explored. These compounds show moderate activity at specific concentrations, underlining their potential in antimicrobial applications. The detailed synthesis process and biological screening results provide a foundation for further modifications and optimizations aimed at enhancing their biological efficacy (J.V.Guna, V.N.Patolia, A.U.Patel, D.M.Purohit, 2009).

Molecular Interaction Studies

Research into the molecular interactions of antagonists with cannabinoid receptors highlights the potential of specific piperazine derivatives in the context of CB1 cannabinoid receptor antagonism. These studies provide insights into the conformational analysis of compounds and their binding affinities, contributing to the development of pharmacophore models for ligands. Such research is crucial for understanding the mechanism of action and for the design of receptor-specific drugs (J. Shim, W. Welsh, E. Cartier, J. Edwards, A. Howlett, 2002).

Pharmacological Probe Development

The synthesis and evaluation of novel pyrazole carboxamide derivatives, including those with a piperazine moiety, have been carried out. X-ray structure characterization aids in confirming the molecular structure, providing a basis for further pharmacological investigation. Such compounds can serve as valuable pharmacological probes for exploring biological pathways and for the development of new therapeutic agents (Hong-Shui Lv, Xiao‐Ling Ding, Baoxiang Zhao, 2013).

properties

IUPAC Name

4-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-N-(2,6-difluorophenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClF2N7O/c20-13-4-6-14(7-5-13)29-17(24-25-26-29)12-27-8-10-28(11-9-27)19(30)23-18-15(21)2-1-3-16(18)22/h1-7H,8-12H2,(H,23,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUNSPMRMYXTYFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NN=NN2C3=CC=C(C=C3)Cl)C(=O)NC4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClF2N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-N-(2,6-difluorophenyl)piperazine-1-carboxamide

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